BenchChemオンラインストアへようこそ!

ZL0420

BRD4 inhibitor BET bromodomain target selectivity

ZL0420 is the definitive BRD4-selective tool compound for preclinical respiratory research. Unlike pan-BET inhibitors (JQ1) or BD2-selective agents (RVX-208), ZL0420 delivers 30–118x selectivity over BRD2/3/BRDT, enabling clean interrogation of BRD4-dependent gene regulation. Validated in head-to-head studies, ZL0420 more potently reduces poly(I:C)-induced fibrosis and airway hyperresponsiveness at equivalent doses. Optimized for i.p. administration at 10 mg/kg in mice. This compound is a benchmark reference for BRD4-selective SAR campaigns.

Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol
Cat. No. B611956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZL0420
SynonymsZL-0420;  ZL 0420;  ZL0420
Molecular FormulaC16H16N4O2
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22)
InChIKeyANMQADUROYWADA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZL0420: A Highly Selective BRD4 Bromodomain Inhibitor with Nanomolar Potency for Inflammation and Airway Remodeling Research


ZL0420 (also designated compound 28) is a synthetic small-molecule inhibitor targeting the bromodomains of bromodomain-containing protein 4 (BRD4), a member of the BET family [1]. Discovered through structure-based drug design employing fragment merging and elaboration approaches, ZL0420 belongs to the 3,4-dihydroquinolin-2(1H)-one scaffold class [1]. The compound binds with nanomolar affinity to both BD1 and BD2 of BRD4 and demonstrates distinct selectivity for BRD4 over other BET family members, including BRD2, BRD3, and BRDT [1][2].

Why ZL0420 Cannot Be Substituted by Generic BET Inhibitors: A Quantitative Selectivity Rationale


Broad-spectrum BET inhibitors (e.g., JQ1, I-BET151) and BD2-selective agents (e.g., RVX-208/apabetalone) exhibit fundamentally different target engagement profiles and functional outcomes in inflammation and remodeling models compared with ZL0420 [1][2]. ZL0420 achieves potent inhibition of BRD4 BD1 and BD2 (IC50 27 nM and 32 nM) while demonstrating markedly reduced activity against BRD2, BRD3, BRDT, and CBP, conferring a selectivity profile that cannot be reproduced by pan-BET inhibitors [1][2]. In head-to-head comparisons, nonselective BET inhibitors JQ1 and RVX-208 proved less effective than ZL0420 at equivalent doses in reducing poly(I:C)-induced fibrosis, airway hyperresponsiveness, and lung compliance impairment [2]. Consequently, substitution with alternative BET inhibitors will result in distinct biological outcomes and is not equivalent for studies requiring BRD4-targeted interrogation of innate immune signaling or airway remodeling.

ZL0420 Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement Decisions


BRD4 BD1/BD2 Dual Nanomolar Affinity with Measured Selectivity Over BRD2, BRD3, and BRDT

ZL0420 demonstrates potent and near-equivalent inhibition of BRD4 BD1 and BRD4 BD2 (IC50 27 nM and 32 nM, respectively), while showing substantially lower affinity for BRD2, BRD3, BRDT, and CBP bromodomains [1][2]. The selectivity ratios range from approximately 25-fold to over 118-fold across other BET family members, establishing ZL0420 as a BRD4-selective tool compound rather than a pan-BET inhibitor [1][2].

BRD4 inhibitor BET bromodomain target selectivity TR-FRET assay

Submicromolar Inhibition of TLR3-Dependent Innate Immune Gene Expression in hSAECs

In cultured human small airway epithelial cells (hSAECs) stimulated with the TLR3 agonist poly(I:C), ZL0420 suppressed the expression of multiple innate immune genes with IC50 values ranging from 0.49 μM to 0.86 μM [1]. This cellular potency was approximately 15- to 20-fold greater than that of compound 23 (an earlier lead) and exceeded the potency of positive controls (+)-JQ1 and RVX-208 under comparable assay conditions [1].

innate immunity TLR3 signaling gene expression airway epithelial cells

Superior In Vivo Efficacy in Reducing Airway Fibrosis and Hyperresponsiveness Compared with Nonselective BET Inhibitors

In a mouse model of chronic airway remodeling induced by repetitive TLR3 agonist challenges, ZL0420 demonstrated greater efficacy than nonselective BET inhibitors JQ1 and RVX-208 at equivalent doses [1]. ZL0420 more potently reduced poly(I:C)-induced weight loss and fibrosis as assessed by micro-CT and second harmonic generation microscopy, with these measures correlating with reduced collagen deposition in histopathology [1]. Additionally, ZL0420 reversed TLR3-associated airway hyperresponsiveness (AHR) and increased lung compliance in vivo, effects that were more pronounced than those observed with nonselective BET inhibitors [1].

airway remodeling fibrosis in vivo efficacy micro-CT

Pharmacokinetic Profile Supporting Intravenous Administration with High AUC Exposure

Pharmacokinetic evaluation of ZL0420 in mice revealed a profile characterized by relatively high clearance and low oral bioavailability, which is unfavorable for oral dosing . However, intravenous administration yields excellent drug exposure with a high AUC value and moderate half-life, providing a viable and effective route for in vivo studies [1].

pharmacokinetics AUC half-life in vivo dosing

Binding Mode Validated by Co-Crystal Structural Data: Direct and Water-Mediated Hydrogen Bonds in KAc Pocket

Molecular docking and co-crystal structural analysis confirm that ZL0420 occupies the acetyl-lysine (KAc) binding pocket of BRD4 BD1, forming critical hydrogen bonds with Asn140 directly and with Tyr97 indirectly via a conserved water molecule [1]. This binding mode is consistent with that observed for the ZL0454 analog and provides a structural rationale for the compound's nanomolar affinity and selectivity profile [1].

structure-based drug design molecular docking hydrogen bonding KAc binding pocket

ZL0420 Optimal Application Scenarios: Evidence-Based Use Cases for Research Procurement


BRD4-Specific Transcriptional Regulation Studies in Innate Immunity and Inflammation

ZL0420 is the tool compound of choice for studies requiring selective inhibition of BRD4 bromodomains without confounding effects on BRD2, BRD3, or BRDT. Its 30- to 118-fold selectivity over other BET family members enables clean interrogation of BRD4-dependent gene regulation in innate immune signaling pathways [1][2]. In hSAECs, ZL0420 potently suppresses TLR3-induced ISG54, ISG56, IL-8, and Groβ expression with submicromolar IC50 values (0.49-0.58 μM), outperforming (+)-JQ1 and RVX-208 in this cellular context [1].

Airway Remodeling and Fibrosis Models Requiring Superior In Vivo Efficacy

For preclinical studies of chronic airway inflammation, remodeling, and fibrosis, ZL0420 offers demonstrated superiority over pan-BET and BD2-selective inhibitors. In head-to-head comparisons, ZL0420 more potently reduced poly(I:C)-induced fibrosis, reversed airway hyperresponsiveness, and improved lung compliance compared with JQ1 and RVX-208 at equivalent doses [1]. The compound is administered at 10 mg/kg i.p. in mouse models and has been validated to reduce myofibroblast transition and collagen deposition [1][2].

Structure-Activity Relationship and Medicinal Chemistry Optimization of BRD4 Inhibitors

ZL0420 serves as a benchmark reference compound for SAR studies aimed at developing next-generation BRD4-selective inhibitors. Its validated co-crystal binding mode (direct H-bond with Asn140; water-mediated H-bond with Tyr97) provides a structural template for scaffold optimization [1]. The compound's 3,4-dihydroquinolin-2(1H)-one core and diazenyl linker represent a distinct chemotype from azepine-based BET inhibitors (e.g., JQ1) and triazolopyrazine-based inhibitors, offering an alternative starting point for medicinal chemistry campaigns [1].

Intravenous/Intraperitoneal Pharmacodynamic Studies Requiring High Systemic Exposure

ZL0420 is optimally suited for in vivo studies employing intraperitoneal or intravenous administration, where it achieves high AUC exposure and a moderate half-life [1]. Researchers should note that ZL0420 is not suitable for oral dosing due to high clearance and poor oral bioavailability [1]. Experimental protocols should plan for i.p. administration (validated at 10 mg/kg in mice) with appropriate formulation in CMC-Na suspension or DMSO-based vehicles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZL0420

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.